molecular formula C28H29N5O3S B11981093 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11981093
M. Wt: 515.6 g/mol
InChI Key: COLJIJLPRSCZQU-STBIYBPSSA-N
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Description

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and biological activity, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reactions carried out at reflux temperatures to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfanyl position.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: Its biological activity, particularly related to the triazole ring, makes it a candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties are being explored, including its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the triazole ring, along with the sulfanyl and acetohydrazide moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C28H29N5O3S

Molecular Weight

515.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O3S/c1-5-36-24-15-10-21(16-25(24)35-4)17-29-30-26(34)18-37-28-32-31-27(22-11-6-19(2)7-12-22)33(28)23-13-8-20(3)9-14-23/h6-17H,5,18H2,1-4H3,(H,30,34)/b29-17+

InChI Key

COLJIJLPRSCZQU-STBIYBPSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OC

Origin of Product

United States

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